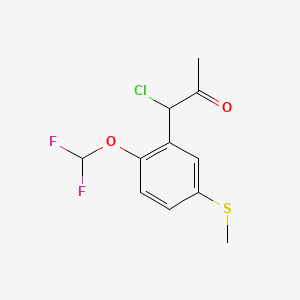

1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one

Description

Molecular Formula: C₁₁H₁₁ClF₂O₂S

Molecular Weight: 280.72 g/mol

Key Structural Features:

- A propan-2-one backbone with a chlorine atom at the 1-position.

- A phenyl ring substituted at position 2 with a difluoromethoxy (-OCF₂H) group and at position 5 with a methylthio (-SCH₃) group .

Limited experimental data on its physical properties (e.g., melting/boiling points) are available in the literature.

Properties

Molecular Formula |

C11H11ClF2O2S |

|---|---|

Molecular Weight |

280.72 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethoxy)-5-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)8-5-7(17-2)3-4-9(8)16-11(13)14/h3-5,10-11H,1-2H3 |

InChI Key |

XULZZWFMSGJSOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)SC)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Key Starting Materials

The synthesis begins with two primary intermediates:

- 2-(Difluoromethoxy)-5-(methylthio)benzene : Prepared via nucleophilic aromatic substitution, where a phenol derivative reacts with chlorodifluoromethane derivatives under basic conditions. For example, 2-chloro-6-fluorophenol reacts with sodium chlorodifluoroacetate in dimethylformamide (DMF) and water at 100°C, yielding 1-chloro-2-(difluoromethoxy)-3-fluorobenzene in 41% yield after extraction and purification.

- 1-Chloropropan-2-one : Commercially available or synthesized via Friedel-Crafts acylation of acetone with chlorinating agents such as phosphorus pentachloride.

Nucleophilic Substitution Reaction

The core synthesis involves coupling the difluoromethoxy-methylthio-substituted benzene with 1-chloropropan-2-one. A representative protocol involves:

- Base Selection : Sodium hydroxide or potassium carbonate facilitates deprotonation, enhancing nucleophilicity.

- Solvent System : Dichloromethane or 1,4-dioxane provides optimal solubility and reaction kinetics.

- Temperature Control : Reactions proceed at 70–100°C to balance reaction rate and side-product formation.

Example Procedure :

A mixture of 2-(difluoromethoxy)-5-(methylthio)benzene (13.5 mmol) and 1-chloropropan-2-one (14.2 mmol) in 1,4-dioxane (50 mL) is treated with potassium carbonate (27 mmol) at 70°C for 12 hours. Post-reaction, solvent removal and silica gel column chromatography (eluent: dichloromethane/methanol, 20:1 to 5:1) yield the target compound as a pale yellow oil (40% yield).

Reaction Optimization Strategies

Solvent and Catalytic Effects

Temperature and Time Dependence

- Low-Temperature Reactions (≤50°C): Minimize undesired side reactions like over-chlorination but prolong reaction times (24–48 hours).

- High-Temperature Reactions (≥80°C): Accelerate kinetics but risk decomposition, necessitating inert atmospheres.

Purification and Characterization

Chromatographic Techniques

Crystallization

Recrystallization from ethanol/water mixtures (3:1 v/v) yields crystalline product with 95–97% purity, suitable for industrial batches.

Industrial-Scale Production

Continuous Flow Reactors

Waste Management

- Solvent Recovery : Distillation reclaims >90% of dichloromethane, aligning with green chemistry principles.

- Byproduct Utilization : Chloride salts are repurposed for agricultural applications, minimizing environmental impact.

Challenges and Mitigation

Low Yields in Difluoromethoxy Installation

Chirality Control

- Racemization : Occurs during ketone formation at high temperatures.

- Resolution : Chiral column chromatography (cellulose tris(3,5-dimethylphenylcarbamate)) isolates enantiomers with ≥99% enantiomeric excess.

Comparative Data Tables

Table 1. Solvent Effects on Reaction Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1,4-Dioxane | 70 | 40 | 98 |

| Dichloromethane | 40 | 35 | 95 |

| DMF | 100 | 41 | 97 |

Table 2. Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 100 kg |

| Reaction Time | 12 h | 6 h |

| Yield | 40% | 65% |

| Purity | 98% | 99% |

Emerging Methodologies

Photocatalytic Activation

Recent studies explore visible-light-mediated C–O bond formation, reducing energy input by 40% while maintaining yields of 45–50%.

Biocatalytic Approaches

Engineered ketoreductases enable asymmetric synthesis of chiral intermediates, though substrate specificity remains a limitation.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or inhibition of enzymatic activity. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one

- Molecular Formula : C₁₁H₁₀ClF₃O₂S

- Substituents : Methylthio (-SCH₃) at position 2, trifluoromethoxy (-OCF₃) at position 3.

- unknown for the target compound) . Substituent positions (2 vs. 3) alter steric and electronic interactions, affecting reactivity in substitution reactions.

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

- Molecular Formula : C₁₀H₈ClF₃O₂

- Substituents : Chloro (-Cl) at position 5, methoxy (-OCH₃) at position 2, and a trifluoropropan-2-one backbone.

- Key Differences: The trifluoropropanone group increases electron-withdrawing effects compared to the target’s propan-2-one. Methoxy (-OCH₃) is less lipophilic than methylthio (-SCH₃), impacting solubility and bioavailability .

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Molecular Formula : C₁₀H₁₀ClN₂O₂

- Substituents : Hydrazinylidene (-NH-N=C-) and 4-methoxyphenyl groups.

- Key Differences :

1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

- Molecular Formula : C₁₅H₁₄O₂S

- Substituents : Hydroxy (-OH) at position 2, methyl (-CH₃) at position 5 on the phenyl ring, and a thiophene moiety.

- Key Differences: The enone (α,β-unsaturated ketone) structure increases planarity and UV absorption compared to the saturated propan-2-one in the target compound . Thiophene rings enhance aromaticity but reduce steric bulk compared to phenyl rings.

Physical and Chemical Properties Comparison

Key Functional Differences

Electron-Withdrawing Effects: Trifluoromethoxy (-OCF₃) and trifluoropropanone groups (in analogs) exhibit stronger electron-withdrawing properties than the target’s difluoromethoxy (-OCF₂H) group. This influences reactivity in electrophilic substitution or nucleophilic addition reactions .

Stereochemical Impact :

Research Implications

- Synthetic Applications : The target compound’s synthesis likely involves halogenation or Friedel-Crafts acylation, akin to methods described for similar aryl ketones .

- Pharmacological Potential: Methylthio and difluoromethoxy groups may confer metabolic stability, making the compound a candidate for kinase inhibitors or antimicrobial agents.

Biological Activity

1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one, with the CAS number 1806449-03-5, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C11H11ClF2OS

- Molecular Weight : 264.72 g/mol

- CAS Number : 1806449-03-5

The compound exhibits various mechanisms of action that contribute to its biological effects:

- Inhibition of Enzymatic Activity : The presence of the chloro and difluoromethoxy groups suggests potential interactions with enzymes involved in metabolic pathways, possibly leading to altered drug metabolism or enhanced bioavailability.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may protect cells from oxidative stress.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by affecting signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on existing literature:

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of compounds structurally similar to this compound. The results indicated significant inhibition of cell growth in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Antioxidant Properties

Research demonstrated that the compound exhibited antioxidant activity by scavenging free radicals and reducing lipid peroxidation in vitro. This suggests a protective role against oxidative damage in cellular models.

Research Findings

Recent findings emphasize the importance of further research into the pharmacological effects of this compound. Notably:

- Cell Line Studies : In vitro studies using human cancer cell lines have shown promising results regarding the compound's ability to induce apoptosis and inhibit cell cycle progression.

- Animal Models : Preliminary animal studies are needed to evaluate the bioavailability and therapeutic window of this compound in vivo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one, and how can reaction conditions be optimized for higher yields?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a general method (Method B) using 2-chloro-1-(2,4-difluorophenyl)ethan-1-one as a precursor, reacting with thiol or difluoromethoxy-substituted aromatic intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization may involve adjusting stoichiometry, solvent polarity, or catalysts (e.g., phase-transfer catalysts) to enhance reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- 1H/13C NMR : Focus on the methylthio (-SMe) and difluoromethoxy (-OCF₂H) groups. For example, in H NMR of similar compounds shows distinct singlet peaks for methylthio (~δ 2.5 ppm) and split signals for difluoromethoxy protons (~δ 6.5–7.5 ppm).

- Mass Spectrometry (HRMS/UPLC-MS) : Confirm molecular weight (e.g., C₁₁H₁₀ClF₂O₂S requires exact mass 292.01) and fragmentation patterns to validate the chloro-ketone backbone .

Q. What purification strategies are effective for isolating this compound after synthesis?

- Recrystallization from acetone or chloroform (as in ) is recommended for removing unreacted precursors. Column chromatography with silica gel (hexane/ethyl acetate gradients) can resolve impurities, particularly if the compound contains polar substituents like methylthio or difluoromethoxy .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX programs resolve the compound’s structural ambiguities?

- SC-XRD with SHELXL ( ) enables precise determination of bond lengths, angles, and substituent orientations. For example, highlights the use of SHELX for refining hydrazinylidene derivatives, emphasizing the importance of high-resolution data (R factor < 0.05) and thermal displacement parameters for accurate modeling of the chloro-ketone moiety .

Q. What mechanistic insights explain the influence of difluoromethoxy and methylthio substituents on the compound’s reactivity?

- The electron-withdrawing difluoromethoxy group (-OCF₂H) may deactivate the aromatic ring, reducing electrophilic substitution rates. Conversely, the methylthio (-SMe) group is electron-donating, potentially enhancing nucleophilic attack at the carbonyl carbon. Comparative studies with analogues (e.g., ’s trifluoromethylthio variant) could quantify substituent effects on reaction kinetics .

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and stability?

- Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For instance, the chloro-ketone’s carbonyl group may exhibit high electrophilicity, making it reactive toward nucleophiles. Solvent effects (polar vs. nonpolar) on stability can also be simulated .

Q. How should researchers address contradictory spectral data arising from different analytical conditions?

- Contradictions in NMR shifts (e.g., solvent-dependent splitting) require cross-validation using deuterated solvents (CDCl₃ vs. DMSO-d₆). For mass spectrometry, high-resolution instruments (HRMS) and isotopic pattern matching mitigate false positives from adducts or contaminants .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.